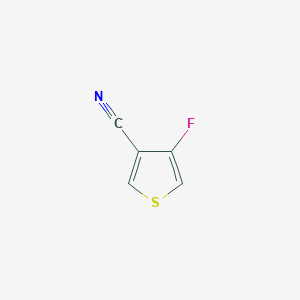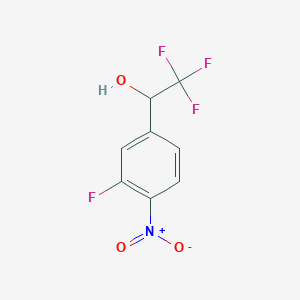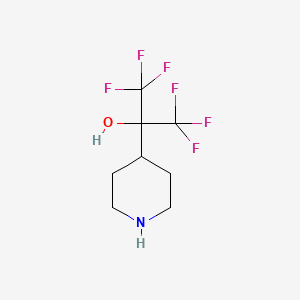
(Thiolan-3-yl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiolan-3-yl)hydrazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a thiolane ring attached to a hydrazine moiety, with the hydrochloride salt form enhancing its solubility and stability. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Thiolan-3-yl)hydrazine hydrochloride typically involves the reaction of thiolane derivatives with hydrazine under controlled conditions. One common method includes the condensation of thiolane-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: (Thiolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield thiolane derivatives with different functional groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products:
科学的研究の応用
(Thiolan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (Thiolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound a potential candidate for drug development. The thiolane ring may also contribute to its overall reactivity and binding affinity.
類似化合物との比較
Thiophene derivatives: These compounds share a similar sulfur-containing ring structure but differ in their reactivity and applications.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine have similar hydrazine moieties but lack the thiolane ring, resulting in different chemical properties and uses.
Uniqueness: (Thiolan-3-yl)hydrazine hydrochloride stands out due to its combined thiolane and hydrazine functionalities, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
分子式 |
C4H11ClN2S |
|---|---|
分子量 |
154.66 g/mol |
IUPAC名 |
thiolan-3-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H10N2S.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |
InChIキー |
XBHYKVBYCQMLJM-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)






![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
